molecular formula C20H20N4O4S B6479984 4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- CAS No. 941243-84-1

4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]-

Cat. No.: B6479984
CAS No.: 941243-84-1
M. Wt: 412.5 g/mol
InChI Key: QQBISMRLEZFYRD-UHFFFAOYSA-N
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Description

4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- is a complex organic compound with a molecular formula of C20H20N4O4S This compound is notable for its unique structure, which includes an oxazole ring, a furan ring, and a piperidine sulfonyl group

Preparation Methods

The synthesis of 4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the piperidine sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides and piperidine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug discovery for various therapeutic areas.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- include other oxazole derivatives and compounds with similar functional groups. Some examples are:

    1,3-Oxazole-4-carbonitrile derivatives: These compounds share the oxazole ring and nitrile group but differ in other substituents.

    Furan-containing compounds: These include various furan derivatives with different functional groups attached to the furan ring.

    Piperidine sulfonyl compounds: These compounds have the piperidine sulfonyl group but may differ in other parts of the molecule.

The uniqueness of 4-Oxazolecarbonitrile, 5-[(2-furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]- lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c21-13-18-20(22-14-16-5-4-12-27-16)28-19(23-18)15-6-8-17(9-7-15)29(25,26)24-10-2-1-3-11-24/h4-9,12,22H,1-3,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBISMRLEZFYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128540
Record name 5-[(2-Furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]-4-oxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941243-84-1
Record name 5-[(2-Furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]-4-oxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941243-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Furanylmethyl)amino]-2-[4-(1-piperidinylsulfonyl)phenyl]-4-oxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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